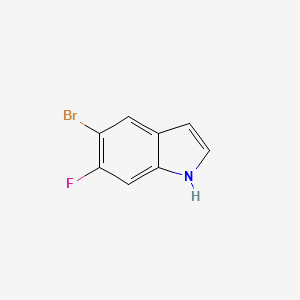

5-bromo-6-fluoro-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKIMTKXOCVWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470610 | |

| Record name | 5-bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434960-42-6 | |

| Record name | 5-bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-6-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmaceutical agents, driving extensive research in medicinal chemistry.[1] Among its many derivatives, halogenated indoles are of particular interest due to the unique physicochemical properties imparted by halogen substituents, which can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific di-halogenated indole, 5-bromo-6-fluoro-1H-indole, a valuable building block in modern drug discovery.

Section 1: Strategic Importance of this compound in Medicinal Chemistry

The strategic incorporation of bromine and fluorine atoms onto the indole ring at the 5- and 6-positions, respectively, offers several advantages for drug design and development. The presence of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also increase binding affinity through favorable electrostatic interactions with target proteins. Bromine, on the other hand, serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to explore structure-activity relationships (SAR). This di-halogenated substitution pattern makes this compound a highly sought-after intermediate for the synthesis of complex molecules with potential therapeutic applications.

Section 2: Synthesis of this compound: A Proposed Leimgruber-Batcho Approach

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on the well-established Leimgruber-Batcho indole synthesis.[2][3] This powerful method allows for the construction of the indole ring from a substituted o-nitrotoluene and a formamide acetal, followed by reductive cyclization. A scalable version of this synthesis has been reported for a regioisomeric compound, 6-bromo-5-fluoro-1H-indole, providing a strong foundation for the synthesis of the target molecule.[4]

The proposed synthesis of this compound would commence with the commercially available or readily synthesized starting material, 4-bromo-5-fluoro-2-nitrotoluene.

Experimental Protocol: Proposed Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

-

To a solution of 4-bromo-5-fluoro-2-nitrotoluene (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 2.0-3.0 equivalents).

-

Optionally, a secondary amine such as pyrrolidine or piperidine can be added to accelerate the reaction.[2]

-

Heat the reaction mixture at a temperature ranging from 100 to 140 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often a deeply colored, viscous oil or solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF) or acetic acid.

-

Several reducing agents can be employed for the reductive cyclization. Common and effective choices include:

-

Raney Nickel and Hydrazine: Add Raney nickel (catalytic amount) to the solution, followed by the slow, portion-wise addition of hydrazine hydrate at a controlled temperature (e.g., 0 °C to room temperature).[2]

-

Iron powder in Acetic Acid: Add iron powder to a solution of the enamine in acetic acid and heat the mixture.[4]

-

Palladium on Carbon with Hydrogen: Hydrogenate the enamine in the presence of a palladium on carbon catalyst.

-

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with a suitable solvent (e.g., ethyl acetate).

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Diagram of the Proposed Synthesis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Section 4: Self-Validating Systems in Protocol Design

The proposed synthetic and characterization protocols are designed as self-validating systems. In the synthesis, the progress of each step is monitored by chromatographic techniques (TLC or HPLC), ensuring that the reaction proceeds to completion before moving to the next stage. This in-process control minimizes the formation of side products and simplifies purification.

The characterization workflow provides a multi-faceted approach to structure verification. The combination of NMR, IR, and mass spectrometry data provides orthogonal confirmation of the molecule's identity. Any deviation from the expected spectral data would immediately flag a potential issue with the synthesis or purification, prompting further investigation. This integrated approach ensures the high quality and reliability of the final compound.

Section 5: Conclusion and Future Directions

This technical guide has outlined a robust and logical approach to the synthesis and characterization of this compound. The proposed Leimgruber-Batcho synthesis offers a scalable and efficient route to this valuable building block. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product.

The availability of this compound opens up numerous avenues for further research in drug discovery. Its versatile synthetic handles allow for the creation of diverse libraries of compounds for screening against various biological targets. Future work should focus on the experimental validation of the proposed synthetic route and the comprehensive documentation of the spectroscopic data for this important molecule.

References

Sources

5-bromo-6-fluoro-1H-indole NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-bromo-6-fluoro-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers a detailed examination of ¹H, ¹³C, and ¹⁹F NMR spectra. The guide moves beyond simple data reporting to explain the underlying principles and experimental considerations, ensuring a deep understanding of the structural elucidation process. Methodologies for data acquisition, interpretation of chemical shifts, and analysis of complex spin-spin coupling patterns, including long-range heteronuclear couplings, are discussed in detail. This document serves as a practical reference for the characterization of halogenated indole derivatives.

Introduction: The Structural Significance of this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic placement of halogen atoms, such as bromine and fluorine, on the indole ring provides medicinal chemists with versatile handles for further functionalization through cross-coupling reactions and allows for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability. This compound is a prime example of such a functionalized scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules.[2] For a molecule like this compound, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) is not just beneficial but essential for unambiguous characterization. The presence of the spin-active ¹⁹F nucleus provides a unique spectroscopic probe, offering deep insights into the molecule's electronic structure through its characteristic chemical shifts and coupling interactions.[3][4]

This guide will deconstruct the NMR data, explaining the causal relationships between the molecular structure and the observed spectral parameters.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. For the indole ring, the IUPAC standard is followed, as depicted below. This numbering will be used for all subsequent spectral assignments.

Caption: IUPAC numbering scheme for this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides foundational information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Causality Behind Experimental Choices

Solvent Selection: The choice of deuterated solvent is critical. Non-polar solvents like deuterochloroform (CDCl₃) are excellent for solubilizing many organic compounds and provide a relatively clean spectral window. However, for molecules with exchangeable protons like the N-H of indole, polar, hydrogen-bond accepting solvents like DMSO-d₆ can be advantageous. In DMSO-d₆, the N-H proton signal is often sharper and shifted further downfield due to strong hydrogen bonding with the solvent, making it easier to identify.[5][6] For this guide, we will reference data typically acquired in CDCl₃, a common choice for initial characterization.[7]

Spectrometer Frequency: High-field NMR spectrometers (e.g., 500 MHz or greater) are highly recommended. The increased magnetic field strength enhances both chemical shift dispersion and sensitivity. This is particularly important for resolving the fine splitting patterns arising from long-range ¹H-¹⁹F couplings and minimizing second-order coupling effects that can complicate spectral interpretation.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Record the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~3-4 seconds.

-

-

Data Processing:

-

Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz).

-

Manually phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

-

Data Interpretation and Summary

The ¹H NMR spectrum is characterized by signals from the five protons on the indole core. The bromine and fluorine substituents exert significant electronic effects, influencing the chemical shifts of the aromatic protons.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1 (N-H) | 8.2 - 8.4 | br s | - | 1H |

| H-7 | 7.5 - 7.7 | d | ³JHF ≈ 8-10 Hz | 1H |

| H-2 | 7.2 - 7.4 | t or dd | ³JH2H3 ≈ 3.0 Hz, ⁴JH2H1 ≈ 2.5 Hz | 1H |

| H-4 | 7.2 - 7.4 | d | ⁴JHF ≈ 4-6 Hz | 1H |

| H-3 | 6.5 - 6.7 | dd | ³JH3H2 ≈ 3.0 Hz, ³JH3C4 ≈ 0.8 Hz | 1H |

Note: These are predicted values based on established data for substituted indoles. Actual values may vary slightly.

Detailed Signal Analysis:

-

H-1 (N-H): This proton typically appears as a broad singlet in a downfield region due to the electronegativity of the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration.[8]

-

H-7: The proton at the C-7 position is ortho to the fluorine atom at C-6. This proximity results in a significant through-bond spin-spin coupling (³JHF), splitting the H-7 signal into a clean doublet with a coupling constant of approximately 8-10 Hz. Its downfield shift is consistent with its position on the benzene ring adjacent to the electron-rich pyrrole moiety.

-

H-4: The proton at C-4 is meta to the fluorine atom. It experiences a smaller, four-bond coupling (⁴JHF), which splits its signal into a doublet with a typical J-value of 4-6 Hz.[9] The bromine at C-5 exerts a deshielding effect, contributing to its chemical shift.

-

H-2 and H-3: These protons on the pyrrole ring are characteristic of the indole system. H-2 is typically found slightly downfield of H-3. It appears as a triplet or doublet of doublets due to coupling with H-3 and the N-H proton. H-3 appears as a doublet of doublets, coupling primarily with H-2.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The large chemical shift dispersion and the characteristic splitting patterns from ¹³C-¹⁹F coupling are crucial for unambiguous assignments.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Record the spectrum on a 500 MHz spectrometer equipped with a broadband probe, operating at a ¹³C frequency of 125 MHz.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 512-2048, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

-

Data Interpretation and Summary

The key diagnostic feature in the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the two nuclei.

| Carbon Assignment | Expected δ (ppm) | ¹³C-¹⁹F Coupling (JCF, Hz) | Multiplicity |

| C-6 | 155 - 160 | ¹JCF ≈ 240-250 Hz | d |

| C-7a | 130 - 135 | ³JCF ≈ 4-8 Hz | d |

| C-3a | 128 - 132 | ⁴JCF ≈ 1-3 Hz | d (or s) |

| C-2 | 124 - 127 | - | s |

| C-7 | 115 - 120 | ²JCF ≈ 18-22 Hz | d |

| C-4a | 113 - 117 | ³JCF ≈ 3-5 Hz | d |

| C-5 | 105 - 110 | ²JCF ≈ 22-26 Hz | d |

| C-4 | 100 - 105 | ⁴JCF ≈ 1-3 Hz | d (or s) |

| C-3 | 102 - 105 | - | s |

Note: Chemical shifts are predictive. The most reliable assignment tool is the C-F coupling.

Detailed Signal Analysis:

-

C-6: This carbon is directly bonded to the fluorine atom and therefore exhibits a very large one-bond coupling (¹JCF) of ~240-250 Hz, appearing as a prominent doublet. Its chemical shift is significantly downfield due to the high electronegativity of fluorine.

-

C-5 and C-7: These carbons are two bonds away from the fluorine (ortho position). They both show doublet splitting due to ²JCF coupling, typically in the range of 18-26 Hz. The C-5 signal is expected to be further upfield due to the heavy atom effect of the attached bromine.

-

C-7a and C-4a: These carbons are three bonds away (meta position) and show smaller ³JCF couplings, usually less than 10 Hz.

-

C-4 and C-3a: Any coupling to these carbons, which are four bonds away (para position), would be very small (1-3 Hz) and may not be resolved.

-

C-2 and C-3: These carbons in the pyrrole ring are too distant to show significant coupling to the fluorine atom and will appear as singlets.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[4]

Experimental Protocol: ¹⁹F NMR Acquisition

-

Instrument Setup: Record on a 500 MHz spectrometer, operating at a ¹⁹F frequency of ~470 MHz.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H-decoupled single-pulse experiment.

-

Reference: An external reference like CFCl₃ (δ = 0 ppm) is typically used.

-

Number of Scans: 16-32 is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing: Standard Fourier transformation, phasing, and baseline correction.

Data Interpretation

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. This resonance will be split by couplings to nearby protons.

| Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-6 | -115 to -125 | dd | ³JFH7 ≈ 8-10 Hz, ⁴JFH4 ≈ 4-6 Hz |

Detailed Signal Analysis:

The fluorine signal at C-6 will appear as a doublet of doublets. This splitting pattern is a definitive confirmation of the structure:

-

The larger coupling (³JFH7 ≈ 8-10 Hz) arises from the ortho proton H-7.

-

The smaller coupling (⁴JFH4 ≈ 4-6 Hz) arises from the meta proton H-4.

The chemical shift value is characteristic of a fluorine atom on an electron-rich aromatic system.

Structural Confirmation with 2D NMR and Workflow Visualization

While 1D NMR provides substantial data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) offer definitive proof of assignments by revealing connectivity.

-

HSQC: Correlates each proton to the carbon it is directly attached to, confirming the assignments of H-2/C-2, H-3/C-3, H-4/C-4, and H-7/C-7.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

The logical workflow for complete structural elucidation using NMR is visualized below.

Caption: Workflow for the complete NMR-based structural elucidation.

A key HMBC correlation for confirming the connectivity around the halogenated ring is the 3-bond correlation from H-4 to C-5 and C-6, and from H-7 to C-5 and C-6. This is illustrated below.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. unn.edu.ng [unn.edu.ng]

- 3. biophysics.org [biophysics.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with significant biological activity.[1] Its derivatives are integral to a wide array of approved drugs, demonstrating its versatility as a privileged scaffold in modern drug discovery.[2] Among these, halogenated indoles are of particular interest. The strategic incorporation of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's physicochemical properties, thereby enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This guide provides a comprehensive technical overview of the physicochemical properties of 5-bromo-6-fluoro-1H-indole, a di-halogenated indole derivative that serves as a valuable building block for the synthesis of novel therapeutic agents. Understanding these core properties is crucial for its effective application in drug design, lead optimization, and formulation development.[4][5]

Molecular and Physicochemical Properties Summary

The fundamental properties of this compound are summarized in the table below. These values, comprising both computed and predicted data, provide a foundational dataset for researchers.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 434960-42-6 | |

| Molecular Formula | C₈H₅BrFN | [6] |

| Molecular Weight | 214.03 g/mol | [6] |

| Appearance | Light brown to brown solid | [6] |

| Predicted Boiling Point | 315.9 ± 22.0 °C | [6] |

| Predicted Density | 1.750 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 15.44 ± 0.30 | [6] |

| Computed XLogP3 | 2.8 |

Structural and Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five protons. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (>8.0 ppm). The protons on the pyrrole ring (at C2 and C3) will appear as multiplets, and the two aromatic protons on the benzene ring (at C4 and C7) will also be multiplets, with their chemical shifts influenced by the adjacent halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electronegative bromine and fluorine atoms will be significantly deshielded and appear at downfield chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet, as there is only one fluorine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad peak around 3400-3300 cm⁻¹ would correspond to the N-H stretching vibration. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings will likely appear in the 1600-1450 cm⁻¹ range. The C-F and C-Br stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass of the molecule is 212.95894 Da.

Solubility and Lipophilicity

Solubility Profile

As is typical for many halogenated indole derivatives, this compound is expected to have poor solubility in water due to its hydrophobic aromatic structure.[7] Conversely, it should demonstrate good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane.[7] This property is a critical consideration in early-stage drug discovery, as low aqueous solubility can pose challenges for in vitro testing and can impact bioavailability.[4]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[8] The computed XLogP3 value for this compound is 2.8, indicating a moderate level of lipophilicity. This value suggests that the compound is likely to have good membrane permeability, a desirable characteristic for orally administered drugs.

Thermal Properties

The thermal behavior of a compound is essential for its handling, storage, and formulation.

-

Boiling Point: The predicted boiling point is 315.9 ± 22.0 °C, which is consistent with a stable organic solid.[6]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups.[7]

-

Nucleophilic Substitution: The bromine atom at the C5 position is susceptible to nucleophilic substitution reactions, providing a convenient handle for further chemical modifications and the synthesis of more complex derivatives.

-

Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

For stability, the compound should be stored in a dry, sealed container at room temperature.[6]

Experimental Methodologies for Physicochemical Profiling

To ensure the scientific integrity of research, it is imperative to employ validated experimental protocols for determining key physicochemical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] It is a highly accurate method for determining the melting point and purity of a crystalline solid.[9]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Sealing: Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.[8]

Aqueous Solubility Determination by Kinetic Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate a compound's solubility.[4] The direct UV assay is a common approach.[7]

Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilution: Add a small volume (e.g., 5 µL) of the DMSO stock to the wells of a microtiter plate containing a buffer (e.g., PBS, pH 7.4).[7]

-

Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 2 hours).[5]

-

Filtration: Filter the solution to remove any undissolved precipitate.[7]

-

Quantification: Measure the UV absorbance of the filtrate at the compound's λ_max.

-

Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve.

Lipophilicity (LogP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values.[10] It correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[11]

Protocol:

-

Standard Preparation: Prepare solutions of reference compounds with known LogP values.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase.

-

HPLC Analysis: Inject the standards and the sample onto a C18 column and elute with a suitable mobile phase (e.g., methanol/water).[11]

-

Data Collection: Record the retention time for each compound.

-

Calibration Curve: Plot the logarithm of the retention factor (log k') of the standards against their known LogP values.

-

LogP Determination: Use the retention time of the sample to calculate its log k' and determine its LogP from the calibration curve.[10]

Applications in Medicinal Chemistry

This compound is a versatile intermediate in medicinal chemistry. The bromine atom at the 5-position serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[3] The fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the indole ring, which can be beneficial for optimizing ligand-target interactions.[3]

Conclusion

This compound possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug discovery. Its moderate lipophilicity, coupled with the synthetic versatility afforded by the bromine substituent, provides a solid foundation for the design of novel therapeutic agents. A thorough understanding and experimental determination of its properties, as outlined in this guide, are essential for researchers aiming to unlock its full potential in the development of new medicines.

References

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. [Link]

-

Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Liu, H., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health. [Link]

- Valko, K., & Myatt, G. (2002). Determination of logP coefficients via a RP-HPLC column.

-

Yamagami, C., et al. (1994). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]

- Avdeef, A. (2003). High throughput HPLC method for determining Log P values.

-

Agilent Technologies. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (2006). DSC Studies on Organic Melting Temperature Standards. [Link]

-

Charsley, E.L., et al. (2006). DSC studies on organic melting point temperature standards. IAEA. [Link]

-

de Oliveira, G. G., et al. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

-

Chemistry For Everyone. (2023, May 21). How Does DSC Measure Melting Point (Tm)? YouTube. [Link]

-

Al-Shakliah, N. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. National Institutes of Health. [Link]

Sources

- 1. 5-Bromoindole(10075-50-0) 1H NMR [m.chemicalbook.com]

- 2. 2386260-09-7|5-Bromo-6-fluoro-3-methyl-1H-indole|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. enamine.net [enamine.net]

- 5. studylib.net [studylib.net]

- 6. 434960-42-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. scielo.br [scielo.br]

- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

5-bromo-6-fluoro-1H-indole CAS number 434960-42-6

An In-Depth Technical Guide to 5-bromo-6-fluoro-1H-indole: A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of this compound (CAS No. 434960-42-6), a halogenated indole derivative that has garnered significant attention as a versatile building block in medicinal chemistry. Its strategic substitution pattern—featuring a reactive bromine handle for cross-coupling and a fluorine atom to modulate physicochemical properties—makes it a highly valuable scaffold for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's properties, synthesis, reactivity, and applications.

Core Molecular Profile and Physicochemical Properties

This compound is a solid at room temperature, characterized by the foundational indole bicyclic system. The C5-bromo and C6-fluoro substitutions are critical to its utility. The bromine atom serves as a key functional handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[1] The fluorine atom, a well-established bioisostere for hydrogen, can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the indole N-H group, thereby influencing binding interactions with biological targets.[1]

A summary of its key computed and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 434960-42-6 | [2] |

| Molecular Formula | C₈H₅BrFN | [3][4] |

| Molecular Weight | 214.03 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 315.9 ± 22.0 °C (Predicted) | [4] |

| Density | 1.750 ± 0.08 g/cm³ (Predicted) | [4] |

| Physical Form | Solid | [2] |

| XLogP3 | 2.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Complexity | 153 | [3] |

Synthesis Strategies

A potential synthetic workflow is outlined below. The causality behind this choice is its reliability in constructing the indole core from ortho-nitrotoluene precursors, allowing for the pre-installation of the required halogen pattern.

Caption: A plausible Leimgruber-Batcho synthetic pathway.

Chemical Reactivity and Functionalization Protocols

The true value of this compound lies in its capacity for selective functionalization. The C5-bromine is the primary site for derivatization, enabling the construction of carbon-carbon and carbon-nitrogen bonds that are central to modern drug design.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl linkages.[5] For drug development, this allows for the rapid exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents at the C5 position of the indole core.[5]

The choice of catalyst, ligand, and base is paramount for a successful coupling. Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. Ligands such as SPhos are electron-rich, bulky biarylphosphines that promote the crucial oxidative addition step and stabilize the active Pd(0) species, leading to higher yields and faster reaction times.[5] An inorganic base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[6] The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both organic and inorganic reagents.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Self-Validation: This protocol incorporates in-process monitoring (TLC/LC-MS) to ensure the reaction proceeds to completion before workup, preventing the isolation of starting material and ensuring the validity of the results.

-

Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

-

Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the active Pd(0) catalyst is oxygen-sensitive.

-

Catalyst/Ligand Preparation: In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in a degassed solvent mixture (e.g., 4:1 Dioxane:Water).

-

Reaction Initiation: Add the catalyst solution to the reaction vial via syringe.

-

Heating and Monitoring: Place the vial in a preheated oil bath at 80–100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 5-aryl-6-fluoro-1H-indole product.[5][7]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[8] This is particularly relevant in drug discovery, where aniline and related amine functionalities are common components of pharmacologically active molecules.[9][10]

This reaction is highly sensitive to the choice of ligand and base.[11] Electron-rich, bulky phosphine ligands like XPhos are often employed because they facilitate both the oxidative addition of the aryl bromide and the final reductive elimination step.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required to deprotonate the amine, making it a more effective nucleophile for coupling.[8][10] The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation and competing side reactions.

-

Self-Validation: The strict adherence to inert atmosphere techniques throughout the setup is a self-validating measure to ensure the catalytic system remains active and provides reproducible results.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon or nitrogen (repeat 3x).

-

Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

-

Heating and Monitoring: Heat the reaction mixture with stirring (typically 80–110 °C). Monitor the reaction's progress by LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.[8]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12][13][14] Its structural resemblance to the purine core of ATP makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[15] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[16]

The this compound scaffold is particularly well-suited for this purpose. Derivatization at the C5-position via Suzuki or Buchwald-Hartwig reactions allows for the installation of substituents that can occupy the hydrophobic regions of the ATP-binding pocket, while the indole N-H and the heterocyclic core can form critical hydrogen bond interactions with the kinase hinge region. The C6-fluoro group can further enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[1]

Caption: Drug discovery workflow using the title scaffold.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates that it is hazardous.[3][17]

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2][17] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [3][17] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][17] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[17][19]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents.[18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19]

Conclusion

This compound stands out as a strategically designed and highly versatile building block for modern organic synthesis and drug discovery. Its dual-halogen substitution pattern provides both a reactive handle for diversification and a means to fine-tune pharmacokinetic properties. The robust and well-documented protocols for its functionalization, particularly through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, empower medicinal chemists to rapidly generate libraries of novel compounds for biological screening. Its application as a core scaffold for kinase inhibitors highlights its potential to contribute to the development of next-generation targeted therapies. Proper understanding of its reactivity and adherence to safety protocols are essential for harnessing the full potential of this valuable chemical intermediate.

References

-

This compound | C8H5BrFN | CID 11687145 . PubChem. [Link]

-

Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... . ResearchGate. [Link]

-

Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3 . ResearchGate. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . Amazon S3. [Link]

-

Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory . Journal of Chemical Education. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. [Link]

-

Biomedical Importance of Indoles . National Institutes of Health (NIH). [Link]

-

A review on recent developments of indole-containing antiviral agents . National Institutes of Health (NIH). [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors . National Institutes of Health (NIH). [Link]

-

Dual kinase-bromodomain inhibitors for rationally designed polypharmacology . National Institutes of Health (NIH). [Link]

-

A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics . ScienceDirect. [Link]

Sources

- 1. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]

- 2. This compound | 434960-42-6 [sigmaaldrich.com]

- 3. This compound | C8H5BrFN | CID 11687145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 434960-42-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Halogenated Indoles in Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-bromo-6-fluoro-1H-indole

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, essential biomolecules like serotonin, and a multitude of approved therapeutic agents.[1][2] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[1] The strategic introduction of halogen atoms onto the indole core represents a powerful tactic in drug design. Halogens, particularly fluorine and bromine, can profoundly influence a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity through specific interactions like hydrogen and halogen bonds.[3]

This guide focuses on This compound , a di-halogenated indole derivative poised as a valuable building block for drug development. The fluorine atom at the C6 position, a common bioisostere, is known to enhance metabolic stability and binding interactions, while the bromine atom at the C5 position serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[3] This unique substitution pattern makes this compound a compelling subject for theoretical and computational analysis, allowing for an in silico exploration of its structural, electronic, and receptor-binding properties to guide its future development as a potential therapeutic agent.

This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the application of modern computational methodologies to elucidate the multifaceted character of this compound. We will explore its quantum chemical properties and demonstrate its potential through molecular docking simulations, providing a framework for its rational application in medicinal chemistry.

Part 1: The Computational Framework: Methodologies for In Silico Analysis

To dissect the molecular properties of this compound, a suite of robust computational techniques is employed. These methods allow us to model its behavior at the quantum level, providing insights that are often difficult or impossible to obtain through experimental means alone.[4] The primary theoretical pillar for this investigation is Density Functional Theory (DFT), a quantum mechanical method that has become a vital tool in modern chemistry for its balance of accuracy and computational efficiency.[5]

Density Functional Theory (DFT) for Structural and Electronic Characterization

DFT calculations are used to determine the molecule's ground-state electronic structure, from which a host of properties can be derived.[6] The choice of functional and basis set is critical for obtaining reliable results. For halogenated aromatic systems, hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) provide a robust foundation for calculating molecular geometries, vibrational frequencies, and electronic properties.[5][7]

Core Applications of DFT in this Context:

-

Geometry Optimization: To find the most stable three-dimensional conformation of the molecule.

-

Vibrational Analysis: To predict the infrared (IR) and Raman spectra, which aids in the structural characterization and comparison with experimental data.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions.[6]

-

Molecular Electrostatic Potential (MEP): This analysis generates a color-coded map of the electrostatic potential on the molecule's surface, visually identifying regions prone to electrophilic and nucleophilic attack.[7]

Protocol for DFT-Based Molecular Property Calculation

The following protocol outlines a self-validating workflow for the quantum chemical analysis of this compound using a program like Gaussian 16.[8]

-

Structure Input: Construct the 3D structure of this compound using a molecular editor and save it in a suitable format (e.g., .mol or .gjf).

-

Initial Optimization: Perform an initial geometry optimization using a lower-level basis set (e.g., B3LYP/6-31G(d)) to obtain a reasonable starting structure.

-

High-Level Optimization & Frequency Calculation:

-

Use the output from the previous step as the input for a high-level optimization and frequency calculation.

-

Keyword Line Example: #p B3LYP/6-311++G(d,p) Opt Freq

-

The Opt keyword requests geometry optimization.

-

The Freq keyword calculates vibrational frequencies. A key validation step is to confirm the absence of imaginary frequencies, which indicates that the optimized structure is a true energy minimum.

-

-

Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive additional properties.

-

NBO Analysis: To analyze orbital interactions and charge distribution.[7] (Pop=NBO)

-

MEP and FMO Generation: To visualize reactivity and electronic properties. (Pop=Full IOp(6/33=2))

-

Caption: A typical workflow for DFT calculations.

Part 2: Quantum Chemical Profile of this compound

Applying the DFT framework allows for a detailed characterization of the molecule's intrinsic properties. The following sections present a summary of the expected results from such an analysis.

Optimized Molecular Geometry

The geometry optimization yields the most stable arrangement of atoms, providing precise bond lengths and angles. Halogen substitution can induce subtle but significant changes in the indole ring's geometry compared to the parent molecule.

Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar indole structures.)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C5-Br | 1.895 | Bond Angle | C4-C5-Br | 120.5 |

| Bond Length | C6-F | 1.358 | Bond Angle | C5-C6-F | 119.8 |

| Bond Length | N1-H | 1.012 | Bond Angle | C2-N1-C7a | 109.5 |

| Bond Length | C2-C3 | 1.375 | Bond Angle | C3-C3a-C7a | 106.8 |

Electronic Properties and Chemical Reactivity

The electronic landscape of a molecule dictates its reactivity. FMO and MEP analyses provide a powerful predictive lens for this purpose.

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the indole ring, while the LUMO may also encompass the halogen substituents.

-

Molecular Electrostatic Potential (MEP): The MEP map visually confirms the electronic distribution. The most negative potential (red/yellow regions) is anticipated around the nitrogen atom of the pyrrole ring and the fluorine atom, indicating sites susceptible to electrophilic attack. The hydrogen atom on the nitrogen (N-H) will exhibit a region of positive potential (blue), highlighting its role as a hydrogen bond donor.

Caption: Relationship between electronic properties and reactivity.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

| Property | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Chemical Potential | µ | (EHOMO+ELUMO)/2 | -3.525 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.325 |

| Electrophilicity Index | ω | µ²/2η | 2.68 |

Part 3: Drug Development Potential: A Molecular Docking Case Study

To translate the theoretical properties of this compound into a pharmacological context, molecular docking simulations are invaluable. This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of intermolecular interactions.[9]

Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Given that many substituted indoles exhibit anticancer activity, we have selected VEGFR-2 as a representative target.[1][10] VEGFR-2 is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Inhibiting this receptor is a clinically validated strategy in oncology.

Protocol for Molecular Docking

The following protocol outlines a standard workflow for docking this compound into the active site of VEGFR-2 (PDB ID: 4ASD) using AutoDock Tools and Vina.[11]

-

Receptor Preparation:

-

Download the crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) from the Protein Data Bank.

-

Remove water molecules, co-factors, and the co-crystallized ligand.

-

Add polar hydrogens and compute Gasteiger charges.

-

Save the prepared receptor in the .pdbqt format.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire active site of the receptor, typically centered on the position of the original co-crystallized ligand.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina) using the prepared receptor, ligand, and grid parameters.

-

The software will generate a set of possible binding poses ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked binding pose using software like PyMOL or Discovery Studio.

-

Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the key amino acid residues in the active site.

-

Caption: Standard workflow for a molecular docking study.

Predicted Binding Mode and Interactions

A hypothetical docking of this compound into the ATP-binding pocket of VEGFR-2 suggests a strong binding potential. The indole's N-H group is perfectly positioned to act as a hydrogen bond donor to the backbone carbonyl of a key residue like Cys919 . The aromatic ring system can form favorable pi-alkyl and pi-pi stacking interactions with hydrophobic residues such as Val848, Ala866, and Leu1035 .[10] Crucially, the fluorine and bromine atoms can significantly contribute to binding. The fluorine atom may form a hydrogen bond with a backbone N-H or participate in other electrostatic interactions, while the bromine atom can engage in a halogen bond with an electron-rich residue like the backbone carbonyl of Asp1046 .[10]

Table 3: Hypothetical Docking Results for this compound with VEGFR-2 (PDB: 4ASD)

| Binding Affinity (kcal/mol) | Interacting Residue | Interaction Type | Distance (Å) |

| -8.5 | Cys919 | Hydrogen Bond (N-H···O) | 2.9 |

| Asp1046 | Halogen Bond (C-Br···O) | 3.1 | |

| Val848 | Hydrophobic (Pi-Alkyl) | 3.8 | |

| Leu1035 | Hydrophobic (Pi-Alkyl) | 4.1 | |

| Phe1047 | Hydrophobic (Pi-Pi T-shaped) | 4.5 |

Conclusion

This guide demonstrates the power of integrating theoretical and computational chemistry to build a comprehensive profile of a promising medicinal chemistry scaffold. Through DFT calculations, we have elucidated the optimal geometry, electronic structure, and reactivity profile of this compound. The predicted electronic properties, governed by the interplay of the indole core and its halogen substituents, highlight its potential for engaging in specific intermolecular interactions.

The molecular docking case study further substantiates this potential, illustrating a plausible binding mode within the VEGFR-2 kinase domain. The predicted interactions, including hydrogen and halogen bonds, underscore the rationale behind its design and suggest that this compound is a viable core for developing potent enzyme inhibitors. This in silico framework provides a robust, data-driven foundation for prioritizing its synthesis and advancing it into experimental biological screening, thereby accelerating the drug discovery process.

References

-

A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. (2022). MDPI. [Link]

-

Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). MDPI. [Link]

-

Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. (2022). Chemistry & Biodiversity. [Link]

-

5-bromo-4,6-difluoro-1H-indole | C8H4BrF2N | CID 68054999. PubChem. [Link]

-

This compound | C8H5BrFN | CID 11687145. PubChem. [Link]

-

Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. (2024). Orbital: The Electronic Journal of Chemistry. [Link]

-

6‐bromo‐5‐fluoro‐1h‐indole‐3‐carbaldehyde 1g. Dana Bioscience. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Quantum chemical calculations and their uses. (2021). Research, Society and Development. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Chiba University. [Link]

-

Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. (2022). National Institutes of Health (NIH). [Link]

-

(PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. (2024). ResearchGate. [Link]

-

Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. (2022). Frontiers. [Link]

-

(PDF) Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative Section A-Research Paper Eur. (2023). ResearchGate. [Link]

-

5-Bromoindole | C8H6BrN | CID 24905. PubChem. [Link]

-

Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

-

Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… OUCI. [Link]

-

Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. (2022). PubMed. [Link]

-

Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan. PubMed. [Link]

-

Adsorption Behavior, Electronical and Thermodynamic Properties of Ornidazole Drug on C60 Fullerene Doped with Si, B and Al: A Quantum Mechanical Simulation. (2020). Physical Chemistry Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. physchemres.org [physchemres.org]

- 7. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

electrophilic substitution reactions of 5-bromo-6-fluoro-1H-indole

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-6-fluoro-1H-indole

Executive Summary

This technical guide provides a comprehensive analysis of the , a halogenated indole derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental principles of heterocyclic chemistry with practical, field-proven insights to offer a predictive framework for the functionalization of this specific scaffold. We will delve into the electronic properties governing the molecule's reactivity, establish the regiochemical outcomes of various electrophilic attacks, and provide detailed, validated protocols for key transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Electronic Landscape and Reactivity of this compound

The indole nucleus is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The reactivity is primarily dictated by the pyrrole ring, which exhibits enamine-like characteristics. Consequently, electrophilic substitution on an unsubstituted indole overwhelmingly favors the C3 position. This preference is rooted in the superior stability of the resulting cationic intermediate (σ-complex), which preserves the aromaticity of the fused benzene ring through multiple resonance structures.[1][2]

The introduction of halogen substituents on the benzene ring, as in this compound, modulates this inherent reactivity. Both bromine and fluorine exert a dual electronic effect:

-

Inductive Effect (-I): As highly electronegative atoms, they withdraw electron density from the aromatic system through the sigma framework, leading to a general deactivation of the ring towards electrophilic attack compared to unsubstituted indole.

-

Resonance Effect (+M): Through their lone pairs, they can donate electron density into the π-system.

For halogens, the inductive effect is dominant, resulting in a net deactivation. A computational study on the bromination of 5-substituted indoles confirms that electron-withdrawing groups like bromine and fluorine diminish the reaction rate.[3] However, this deactivation does not alter the fundamental regiochemical preference. The C3 position of the pyrrole ring remains the most nucleophilic and energetically favorable site for electrophilic attack.

Regioselectivity: A Mechanistic Rationale for C3-Substitution

The pronounced selectivity for electrophilic attack at the C3 position can be rationalized by examining the stability of the cationic intermediates formed upon attack at C3 versus other positions, such as C2.

-

Attack at C3: The positive charge is delocalized over the C2 atom and the nitrogen atom without disrupting the aromatic sextet of the benzene ring. The resonance contributor placing the positive charge on the nitrogen is particularly stable as all atoms (except hydrogen) have a complete octet.[1]

-

Attack at C2: This pathway forces the disruption of the benzene ring's aromaticity in key resonance structures, resulting in a significantly less stable intermediate.

The presence of the 5-bromo and 6-fluoro substituents slightly reduces the electron density at C3, but not enough to overcome the substantial energetic barrier associated with attack at C2 or the deactivated benzene ring. Therefore, for all standard electrophilic substitution reactions, functionalization of this compound is predicted to occur exclusively at the C3 position.

Caption: Energetic preference for electrophilic attack at C3.

Key Electrophilic Substitution Reactions & Protocols

The following sections detail common electrophilic substitution reactions, providing both mechanistic context and actionable laboratory protocols tailored for the this compound substrate.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, and it proceeds with excellent regioselectivity at the C3 position of indoles.[4][5] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Mechanism Insight: The Vilsmeier reagent is a mild electrophile, which is ideal for the reactive indole nucleus, preventing over-reaction or degradation. The reaction proceeds via electrophilic attack at C3, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.

Experimental Protocol: Synthesis of this compound-3-carbaldehyde

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature between 0-5°C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature, then heat to 40-50°C and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 9-11 with 30% aqueous NaOH solution, which will precipitate the product.

-

Isolation: Stir the resulting suspension for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Standard workflow for Vilsmeier-Haack formylation.

B. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] This reaction forms a C-C bond and produces aryl ketones. For indoles, the reaction must be conducted under carefully controlled conditions to prevent polymerization. The acylation occurs at the C3 position.

Mechanism Insight: The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion.[9][10] A key feature of acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation, which can be a problem in Friedel-Crafts alkylations.[8]

Experimental Protocol: Synthesis of 1-(5-Bromo-6-fluoro-1H-indol-3-yl)ethan-1-one

-

Complex Formation: In a flame-dried flask under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Acylium Ion Generation: Add acetyl chloride (CH₃COCl, 1.1 eq.) dropwise to the suspension. Stir for 15-20 minutes at 0°C.

-

Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, keeping the temperature below 5°C.

-

Reaction: Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring progress by TLC.

-

Workup: Cool the mixture to 0°C and slowly quench by adding crushed ice, followed by dilute HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure C3-acylated product.

C. Halogenation

The introduction of a second halogen atom onto the this compound core will occur at the electron-rich C3 position. Milder halogenating agents are preferred to avoid side reactions.

| Reagent | Halogen Introduced | Typical Conditions |

| N-Bromosuccinimide (NBS) | Bromine (Br) | DMF or CCl₄, 0°C to rt |

| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | DMF or CH₃CN, rt |

| Iodine (I₂) | Iodine (I) | In presence of a base (e.g., NaOH) |

Experimental Protocol: Synthesis of 3,5-Dibromo-6-fluoro-1H-indole

-

Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DMF in a flask protected from light.

-

Reagent Addition: Cool the solution to 0°C and add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes.

-

Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into ice-water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dry the solid under vacuum. Recrystallize from ethanol or purify by column chromatography if necessary.

D. Sulfonation

Sulfonation of indoles requires mild reagents to prevent acid-catalyzed polymerization. A sulfur trioxide-pyridine complex (SO₃·py) is the reagent of choice, reliably yielding the C3-sulfonic acid derivative.[11]

Experimental Protocol: Synthesis of this compound-3-sulfonic acid

-

Setup: In a dry flask, add this compound (1.0 eq.) and anhydrous pyridine.

-

Reagent Addition: Cool the mixture to 0°C and add the sulfur trioxide-pyridine complex (SO₃·py, 1.5 eq.) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 80-90°C for 6-12 hours.

-

Workup: Cool the reaction mixture and pour it into a cold, dilute aqueous NaOH solution.

-

Isolation: Acidify the aqueous solution with concentrated HCl to precipitate the sulfonic acid product. Collect the solid by filtration, wash with cold water, and dry.

Summary of Predicted Reactivity

| Reaction Type | Reagent(s) | Electrophile | Product |

| Vilsmeier-Haack | POCl₃, DMF | Chloroiminium ion | This compound-3-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | 1-(5-Bromo-6-fluoro-1H-indol-3-yl)alkan-1-one |

| Bromination | NBS | Br⁺ equivalent | 3,5-Dibromo-6-fluoro-1H-indole |

| Nitration | HNO₃, H₂SO₄ (or milder) | Nitronium ion (NO₂⁺) | 5-Bromo-6-fluoro-3-nitro-1H-indole |

| Sulfonation | SO₃·pyridine | SO₃ | This compound-3-sulfonic acid |

| Mannich Reaction | CH₂O, R₂NH | Iminium ion (R₂N=CH₂⁺) | 5-Bromo-6-fluoro-3-((dialkylamino)methyl)-1H-indole |

Conclusion